

# Preclinical Data on GTP-14564: A Technical Overview

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Compound of Interest		
Compound Name:	Gtp 14564	
Cat. No.:	B502738	Get Quote

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#### Introduction

GTP-14564 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncological and inflammatory conditions. This document provides a comprehensive summary of the key preclinical findings, including in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

# In Vitro Pharmacology

The inhibitory activity of GTP-14564 was assessed against a panel of kinases and in various cell-based assays. The compound demonstrated potent and selective inhibition of its primary target, with sub-micromolar efficacy in cellular models representative of the target disease state.



Assay Type	Target/Cell Line	Endpoint	Result (IC50/EC50)
Enzymatic Assay	Recombinant Target Kinase	Kinase Activity	5 nM
Cellular Assay	Cancer Cell Line A	Cell Proliferation	50 nM
Cellular Assay	Cancer Cell Line B	Apoptosis Induction	100 nM
Cellular Assay	Inflammatory Cell Model	Cytokine Release	75 nM

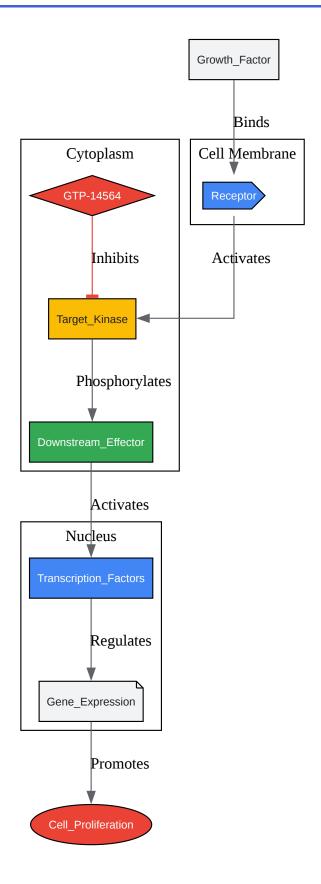
The kinase inhibitory activity of GTP-14564 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of GTP-14564. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal on a microplate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of GTP-14564 for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured using a microplate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined by non-linear regression analysis.

#### **Mechanism of Action**

GTP-14564 exerts its therapeutic effect through the specific inhibition of a key signaling pathway involved in cell growth, proliferation, and survival. By blocking the phosphorylation of downstream effector proteins, GTP-14564 effectively abrogates the oncogenic signaling cascade.





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Caption: GTP-14564 Mechanism of Action



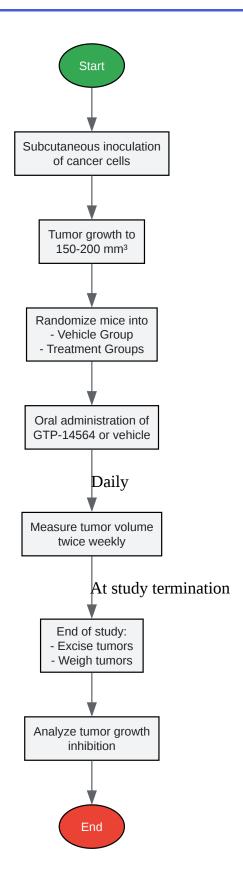
# In Vivo Pharmacology

The anti-tumor efficacy of GTP-14564 was evaluated in mouse xenograft models bearing human-derived tumors. Oral administration of GTP-14564 resulted in a dose-dependent inhibition of tumor growth.

Animal Model	Tumor Type	Dosing Regimen	Tumor Growth Inhibition (%)
Nude Mice	Cancer Cell Line A Xenograft	10 mg/kg, QD, PO	45%
Nude Mice	Cancer Cell Line A Xenograft	30 mg/kg, QD, PO	78%
SCID Mice	Patient-Derived Xenograft 1	25 mg/kg, BID, PO	65%

Female athymic nude mice were subcutaneously inoculated with 5 x  $10^6$  cancer cells. When tumors reached an average volume of  $150\text{-}200 \text{ mm}^3$ , the animals were randomized into vehicle and treatment groups. GTP-14564 was formulated in a 0.5% methylcellulose solution and administered orally once daily. Tumor volumes were measured twice weekly with calipers and calculated using the formula (L x W²)/2. At the end of the study, tumors were excised and weighed.





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Caption: Xenograft Study Workflow



#### **Pharmacokinetics**

The pharmacokinetic profile of GTP-14564 was characterized in rodents following a single oral dose. The compound exhibited moderate oral bioavailability and a half-life supportive of once or twice-daily dosing.

Species	Dose (mg/kg, PO)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	F (%)
Mouse	10	500	1.0	2500	35%
Rat	10	450	2.0	3000	40%

Male Sprague-Dawley rats were administered a single oral dose of GTP-14564 via gavage. Blood samples were collected at serial time points post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of GTP-14564 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

### Conclusion

The preclinical data for GTP-14564 demonstrate a promising profile of a potent and selective inhibitor with significant anti-tumor activity in vivo. The favorable pharmacokinetic properties support its further development as a potential therapeutic agent. Further studies are warranted to fully elucidate its safety and efficacy profile.

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